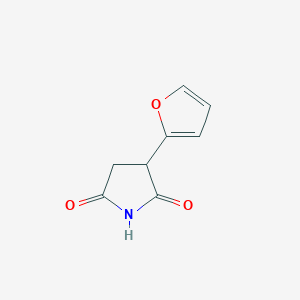

3-(Furan-2-yl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(furan-2-yl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-7-4-5(8(11)9-7)6-2-1-3-12-6/h1-3,5H,4H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRLJTRVKUZFHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590759 | |

| Record name | 3-(Furan-2-yl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10422-14-7 | |

| Record name | 3-(Furan-2-yl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that compounds containing the pyrrolidine-2,5-dione core exhibit promising antimicrobial and anticancer activities. For instance, derivatives of pyrrolidine-2,3-dione have been identified as potential inhibitors of Penicillin-Binding Protein 3 (PBP3), a target for multidrug-resistant bacteria such as Pseudomonas aeruginosa . The structural characteristics of these compounds are crucial for their biological activity, highlighting the importance of further optimization for enhanced efficacy.

Pharmacological Activities

Recent studies have consolidated findings on the diverse pharmacological activities exhibited by pyrrolidine derivatives, including anti-inflammatory, anticonvulsant, and cholinesterase inhibition . These properties make 3-(Furan-2-yl)pyrrolidine-2,5-dione a valuable scaffold for drug development aimed at treating various diseases.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex organic molecules through various chemical reactions including oxidation, reduction, and substitution reactions . The compound's furan ring can be modified to produce derivatives with enhanced properties, making it a key intermediate in synthetic pathways.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions that enhance yield and purity . These synthetic strategies are crucial for producing derivatives that can be further explored for their biological activities.

Industrial Applications

Chemical Intermediates Production

In industrial settings, this compound is utilized in the production of various chemical intermediates and fine chemicals. Its ability to undergo multiple types of reactions makes it suitable for creating diverse chemical products .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain synthesized compounds exhibited significant antibacterial properties, suggesting potential applications in developing new antibiotics .

Case Study 2: Anticancer Research

In another investigation focusing on cancer treatment, compounds derived from pyrrolidine-2,5-dione were tested for their efficacy against cancer cell lines. The study revealed that these compounds could inhibit tumor growth and induce apoptosis in cancer cells, demonstrating their potential as anticancer agents .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key analogs of pyrrolidine-2,5-dione derivatives and their biological activities:

*Note: Data for this compound is inferred from structural analogs.

Structure-Activity Relationship (SAR) Insights

- Substituent Electronic Effects: Thiophene derivatives (e.g., 3-(3-methylthiophen-2-yl)) exhibit anticonvulsant activity due to sulfur’s electron-donating properties, enhancing interactions with voltage-gated ion channels .

- Linker Modifications :

- Substituent Position and Bulk :

Pharmacological and Toxicological Profiles

- Anticonvulsant Activity :

- Hepatotoxicity :

- Antinociceptive Mechanisms: Activity in thiophene derivatives is linked to TRPV1 receptor modulation and ion channel inhibition .

Preparation Methods

Maleic Anhydride-Based Cyclocondensation

The reaction of maleic anhydride with furan-2-ylmethylamine under acidic conditions remains a foundational method. Glacial acetic acid catalyzes the formation of the pyrrolidine-2,5-dione core via nucleophilic attack of the amine on the anhydride, followed by intramolecular cyclization. Key parameters include:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 80–100°C | 75–85 |

| Solvent | Acetic acid | — |

| Reaction Time | 6–8 hours | — |

This method prioritizes simplicity but requires post-synthesis purification via column chromatography to isolate the target compound.

Amidrazone-Maleic Anhydride Coupling

A modified approach involves reacting N3-substituted amidrazones with 2,3-dimethylmaleic anhydride. Toluene or chloroform solvents at reflux temperatures (110–120°C) facilitate the formation of 3-(furan-2-yl)pyrrolidine-2,5-dione derivatives. The presence of electron-withdrawing groups on the amidrazone enhances reaction efficiency, yielding 85–95% purity after recrystallization.

Catalytic Methods

Polyether Sulfone Sulfamic Acid (PES-NHSO3H)-Mediated Synthesis

PES-NHSO3H, a robust solid acid catalyst, enables a three-component reaction between anilines, aldehydes, and diethyl acetylene dicarboxylate. This method achieves 85–97% yields under solvent-free conditions at 60°C. The catalyst’s reusability (11 cycles without activity loss) makes it industrially viable.

Mechanistic Insight :

-

Aldehyde and aniline condense to form a Schiff base.

-

Diethyl acetylene dicarboxylate undergoes Michael addition to the Schiff base.

-

Cyclization via lactonization yields the furan-pyrrolidine-dione hybrid.

Industrial-Scale Production

Continuous Flow Reactor Systems

Scaling the maleic anhydride route requires replacing batch reactors with continuous flow systems. Key advantages include:

| Feature | Benefit |

|---|---|

| Residence Time | Reduced to 2–3 hours |

| Temperature Control | Enhanced thermal management |

| Yield | Consistent 80–85% output |

Purification shifts from column chromatography to fractional crystallization, reducing costs.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

-

δ 7.45–7.50 (m, 1H, furan H-3)

-

δ 6.60–6.65 (m, 1H, furan H-4)

X-ray Diffraction :

Crystallographic data confirm a planar pyrrolidine-2,5-dione ring with a dihedral angle of 15.2° relative to the furan moiety.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Maleic Anhydride | 75–85 | 90–95 | Moderate |

| Amidrazone Coupling | 85–95 | 95–99 | High |

| PES-NHSO3H Catalysis | 85–97 | 97–99 | High |

The amidrazone and catalytic methods outperform classical routes in yield and purity, though require specialized reagents .

Q & A

Q. What are the common synthetic routes for preparing 3-(Furan-2-yl)pyrrolidine-2,5-dione derivatives?

Methodological Answer: A widely used approach involves alkylation or arylation of pyrrolidine-2,5-dione precursors . For example:

- Tosylation-mediated elimination : 3,4-Dihydroxypyrrolidine-2,5-dione can be converted to maleimide derivatives via tosylation with p-toluenesulfonyl chloride (TsCl) in acetonitrile, followed by elimination under basic conditions (e.g., K₂CO₃) .

- Substitution reactions : Reacting 3-bromopyrrolidine-2,5-dione with furan-2-yl Grignard reagents or organozinc intermediates under anhydrous conditions (e.g., THF, −78°C to room temperature) .

- Mitsunobu coupling : For introducing furan moieties, use diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in DMF .

Key considerations : Optimize reaction time, temperature, and stoichiometry to minimize side products like over-alkylation. Purification typically involves silica gel chromatography with gradients of ethyl acetate/hexane .

Q. How can the structure of synthesized this compound derivatives be confirmed?

Methodological Answer:

- ¹H/¹³C NMR : Look for characteristic signals:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation .

- X-ray crystallography : For unambiguous confirmation, grow single crystals in solvents like DCM/hexane and analyze unit cell parameters (e.g., space group P2₁/c for derivatives with planar furan rings) .

Advanced Research Questions

Q. How can computational methods like DFT optimize reaction mechanisms for synthesizing this compound derivatives?

Methodological Answer:

- Mechanistic modeling : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to study transition states and intermediates. For example, tosylation of dihydroxypyrrolidine-2,5-dione involves a two-step mechanism:

- Solvent effects : Simulate polar solvents (e.g., acetonitrile) using the SMD continuum model to assess stabilization of ionic intermediates .

Application : Predict regioselectivity in furan substitution reactions by comparing Fukui indices for electrophilic sites .

Q. How to design this compound derivatives for multi-target pharmacological activity (e.g., antidepressants)?

Methodological Answer:

- Structural modifications :

- In vitro screening :

Case study : Derivatives with dual SERT/5-HT₁A activity showed IC₅₀ values of 10–50 nM in forced swim tests (rodent models) .

Q. How to resolve contradictions in pharmacological data for this compound derivatives across studies?

Methodological Answer:

Q. What strategies improve the metabolic stability of this compound derivatives?

Methodological Answer:

- Bioisosteric replacement : Substitute metabolically labile furan oxygen with thiophene (e.g., 3-(thiophen-2-yl) analogs) .

- Steric shielding : Introduce methyl groups at C4 of pyrrolidine-2,5-dione to block CYP3A4-mediated oxidation .

- Prodrug design : Convert the diketone to a ketal (e.g., ethylene glycol-protected derivatives) for enhanced oral bioavailability .

Validation : Monitor stability in human liver microsomes (HLM) with NADPH cofactors and quantify parent compound via LC-MS/MS .

Q. How can SAR studies guide the optimization of this compound derivatives for anticonvulsant activity?

Methodological Answer:

- Key structural features :

- In vivo testing : Use maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in mice. Effective derivatives typically show ED₅₀ <30 mg/kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.